6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a cyano group, and an azaspiro structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the Fmoc group, the formation of the azaspiro structure, and the incorporation of the cyano group. Common reagents used in these reactions include Fmoc-Cl, various amines, and cyanating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the Fmoc group, using reagents such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in organic solvents like dichloromethane or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group, preventing unwanted reactions during synthesis. The cyano group can participate in nucleophilic addition reactions, while the azaspiro structure provides unique steric and electronic properties that influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid: Similar structure but lacks the cyano group.
(S)-6-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid: Enantiomer of the compound with similar properties
Uniqueness
The presence of the cyano group in 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid distinguishes it from other similar compounds
Properties
IUPAC Name |
2-cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c25-15-24(21(27)28)14-23(24)9-11-26(12-10-23)22(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAALXFPTIPMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(C#N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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